1-{4-Aminobicyclo[2.2.2]octan-1-yl}ethan-1-ol
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Overview
Description
1-{4-Aminobicyclo[222]octan-1-yl}ethan-1-ol is a chemical compound with the molecular formula C₉H₁₇NO It is characterized by a bicyclic structure with an amino group and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-{4-Aminobicyclo[2.2.2]octan-1-yl}ethan-1-ol can be synthesized through several synthetic routes. One common method involves the reduction of 1-{4-Nitrobicyclo[2.2.2]octan-1-yl}ethan-1-one using a reducing agent such as lithium aluminum hydride (LiAlH₄) in an inert atmosphere. The reaction is typically carried out in anhydrous ether at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes using catalytic hydrogenation. This method employs a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction conditions are optimized to achieve efficient conversion and high product purity.
Chemical Reactions Analysis
Types of Reactions: 1-{4-Aminobicyclo[2.2.2]octan-1-yl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can further modify the compound, such as reducing the amino group to an amine using reducing agents like sodium borohydride (NaBH₄).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
1-{4-Aminobicyclo[2.2.2]octan-1-yl}ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{4-Aminobicyclo[2.2.2]octan-1-yl}ethan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects. Detailed studies are required to elucidate the precise molecular mechanisms and targets.
Comparison with Similar Compounds
1-{4-Aminobicyclo[2.2.2]octan-1-yl}ethan-1-ol can be compared with similar compounds such as:
1-{4-Aminobicyclo[2.2.2]octan-1-yl}methanol: Differing by the presence of a methanol group instead of an ethan-1-ol moiety.
1-{4-Aminobicyclo[2.2.2]octan-1-yl}ethan-1-one: Featuring a ketone group instead of an alcohol group.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-amino-1-bicyclo[2.2.2]octanyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-8(12)9-2-5-10(11,6-3-9)7-4-9/h8,12H,2-7,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVFWVNURYIYQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CCC(CC1)(CC2)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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